molecular formula C7H8ClNS B13543194 3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine

3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine

Katalognummer: B13543194
Molekulargewicht: 173.66 g/mol
InChI-Schlüssel: LXIFAUDHUZMBJB-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine is an organic compound featuring a chlorinated thiophene ring attached to a prop-2-en-1-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine typically involves multi-step chemical reactions. One common method includes the reaction of 4-chlorothiophene-2-carbaldehyde with a suitable amine under specific conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine is unique due to its specific structural features, such as the chlorinated thiophene ring and the prop-2-en-1-amine moiety.

Eigenschaften

Molekularformel

C7H8ClNS

Molekulargewicht

173.66 g/mol

IUPAC-Name

(E)-3-(4-chlorothiophen-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H8ClNS/c8-6-4-7(10-5-6)2-1-3-9/h1-2,4-5H,3,9H2/b2-1+

InChI-Schlüssel

LXIFAUDHUZMBJB-OWOJBTEDSA-N

Isomerische SMILES

C1=C(SC=C1Cl)/C=C/CN

Kanonische SMILES

C1=C(SC=C1Cl)C=CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.